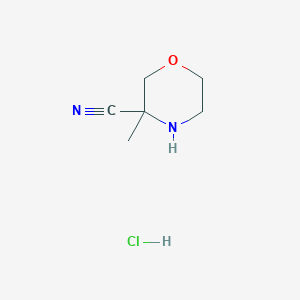
4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one bromine atom, a phenyl group, and a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-phenyl-5-(trifluoromethyl)pyrazole with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high purity and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazolidine derivatives.
Scientific Research Applications
4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazole
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-3-phenylpyrazole
Uniqueness: 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine stands out due to its unique combination of a pyrazolidine ring with a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrF3N2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
4-bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine |
InChI |
InChI=1S/C10H10BrF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5,7-9,15-16H |
InChI Key |
RDNFKEOKFVBYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NN2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)



![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)


